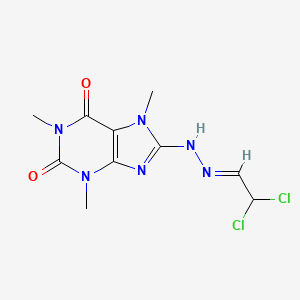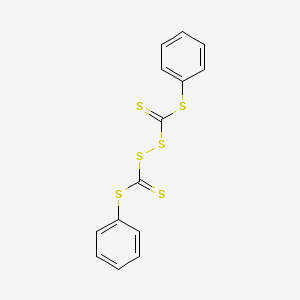
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is a complex organic compound characterized by the presence of multiple sulfur atoms and aromatic rings. This compound is notable for its unique structure, which includes phenylsulfanyl groups and disulfide linkages, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione typically involves the reaction of thiophenol derivatives with carbon disulfide under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the disulfide bonds. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product, which is essential for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: A simpler compound with a single phenylsulfanyl group.
Diphenyl disulfide: Contains two phenyl groups linked by a disulfide bond.
Phenylsulfonyl compounds: Similar in structure but with sulfonyl groups instead of disulfide linkages
Uniqueness
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is unique due to its complex structure, which includes multiple sulfur atoms and disulfide bonds. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
73505-23-4 |
|---|---|
Fórmula molecular |
C14H10S6 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione |
InChI |
InChI=1S/C14H10S6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
MNWZCTLPVYVRGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=S)SSC(=S)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


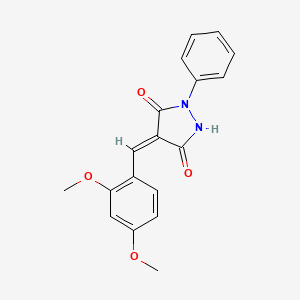
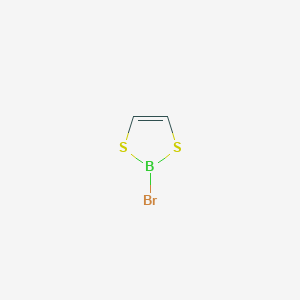
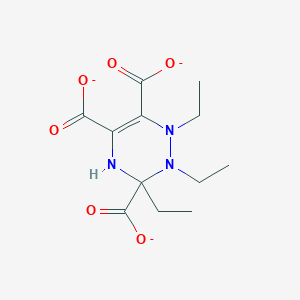
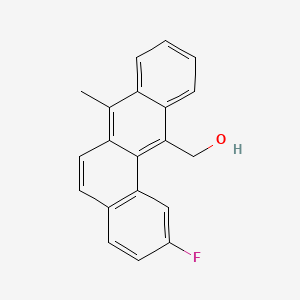
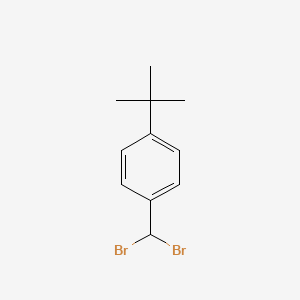
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
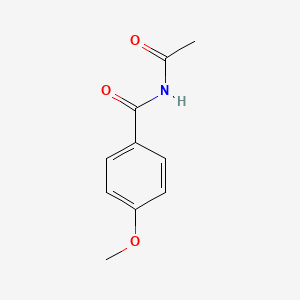


![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
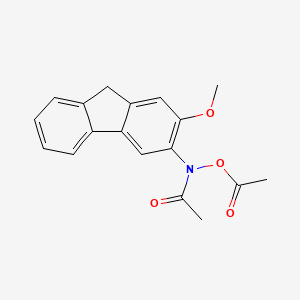
![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
